An In-depth Technical Guide to the Physical Properties of 3-Methoxy-2-naphthoic acid
An In-depth Technical Guide to the Physical Properties of 3-Methoxy-2-naphthoic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
3-Methoxy-2-naphthoic acid (CAS No. 883-62-5) is a naphthoic acid derivative with significant utility in organic synthesis and drug development. It serves as a key intermediate in the creation of complex organic molecules, including dyes, pigments, and pharmacologically active compounds.[1][2] Its molecular structure, featuring a naphthalene core substituted with both a carboxylic acid and a methoxy group, imparts a unique combination of aromaticity, acidity, and lipophilicity.
Core Physical and Chemical Properties
A summary of the key physical and chemical identifiers for 3-Methoxy-2-naphthoic acid is presented below. It is critical to note that while properties such as melting point have been experimentally verified, others like boiling point and pKa are based on computational predictions and should be confirmed experimentally for critical applications.
| Property | Value | Source(s) |
| IUPAC Name | 3-methoxynaphthalene-2-carboxylic acid | [3] |
| CAS Number | 883-62-5 | [1][4] |
| Molecular Formula | C₁₂H₁₀O₃ | [3] |
| Molecular Weight | 202.21 g/mol | [3] |
| Appearance | Light orange to yellow/green crystalline powder | [5] |
| Melting Point | 131-136 °C | [1][5][6] |
| Boiling Point | 358.8 ± 17.0 °C (Predicted) | [7] |
| pKa | 4.09 ± 0.30 (Predicted) | [7] |
| Solubility | Soluble in Methanol | [6][7] |
Melting Point Determination: A Criterion for Purity
The melting point is a fundamental thermal property, offering a rapid assessment of a compound's purity. A sharp melting range (typically ≤1°C) is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities.[8] The experimentally determined melting point for 3-Methoxy-2-naphthoic acid is consistently reported between 131-136 °C .[1][5][6]
Causality of Experimental Choices
The chosen methodology, capillary melting point determination, is a standard and reliable technique. The sample is finely powdered to ensure uniform heat transfer and packed into a narrow capillary tube to minimize the thermal gradient across the sample. Heating is performed slowly (1-2 °C/min) near the expected melting point to allow the system to remain in thermal equilibrium, ensuring an accurate reading of the temperatures at which melting begins (T₁) and is complete (T₂).[8]
Standard Protocol for Capillary Melting Point Determination
This protocol describes the use of a standard digital melting point apparatus.
I. Sample Preparation:
-
Ensure the 3-Methoxy-2-naphthoic acid sample is completely dry and in a fine, crystalline powder form.
-
Obtain a glass capillary tube, sealed at one end.
-
Press the open end of the capillary tube into the powder, forcing a small amount of the sample into the tube.
-
Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample height should be 1-2 mm for optimal results.[8]
II. Measurement:
-
Set the starting temperature on the melting point apparatus to approximately 15-20 °C below the expected melting point (e.g., set to 115 °C).
-
Set the heating rate (ramp rate) to a rapid value (e.g., 10-20 °C/min) for the initial approach.
-
Once the temperature reaches the pre-set start, reduce the ramp rate to 1-2 °C/min to ensure accurate determination.
-
Insert the prepared capillary tube into the sample holder of the apparatus.
-
Observe the sample through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last solid crystal melts into a transparent liquid.
-
The melting point is reported as the range T₁ - T₂.
-
Allow the apparatus to cool significantly before performing subsequent measurements.
Workflow for Melting Point Determination
Caption: Workflow for Melting Point Determination.
Solubility Profile: A Key Parameter in Drug Development
Solubility is a critical determinant of a compound's behavior in both chemical reactions and biological systems, directly impacting bioavailability. While 3-Methoxy-2-naphthoic acid is noted to be soluble in methanol, quantitative data in a range of pharmaceutically relevant solvents is essential for formulation and development.[7]
The Shake-Flask Method: The Gold Standard
The equilibrium shake-flask method is considered the most reliable for determining thermodynamic solubility.[4][9] The principle is straightforward: an excess of the solid compound is agitated in a solvent for a prolonged period until the solution reaches saturation (equilibrium). After separating the undissolved solid, the concentration of the solute in the supernatant is quantified, typically via UV-Vis spectrophotometry or HPLC.
Protocol for Quantitative Solubility Determination
This protocol outlines the determination of solubility in a given solvent (e.g., water, ethanol, DMSO) at a controlled temperature.
I. Preparation:
-
Prepare a series of standard solutions of 3-Methoxy-2-naphthoic acid of known concentrations in the chosen solvent. These will be used to generate a calibration curve.
-
Add an excess amount of solid 3-Methoxy-2-naphthoic acid to several vials (performing the experiment in triplicate is recommended). An excess is confirmed if solid material remains visible at the end of the experiment.[10]
-
Add a precise volume of the desired solvent to each vial.
II. Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient duration to reach equilibrium. A period of 18-24 hours is typically adequate.[7][10]
III. Sample Analysis:
-
After agitation, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
-
Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microparticulates.
-
Dilute the clear filtrate with the solvent as necessary to bring its concentration within the linear range of the analytical method.
-
Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions and the diluted filtrate samples.
-
Plot the calibration curve (Concentration vs. Absorbance/Peak Area) for the standards.
-
Use the equation of the line from the calibration curve to calculate the concentration of the diluted filtrate.
-
Multiply by the dilution factor to determine the final solubility, typically reported in mg/mL or µg/mL.
Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Determination.
Acidity Constant (pKa): Predicting Ionization State
The acid dissociation constant (pKa) is a measure of a compound's acidity. It is the pH at which the compound exists as a 50:50 mixture of its protonated (acidic) and deprotonated (conjugate base) forms. The pKa is vital for predicting how a molecule's charge, and thus its solubility, membrane permeability, and receptor binding, will change with pH. The predicted pKa for the carboxylic acid group of 3-Methoxy-2-naphthoic acid is approximately 4.09 .[7]
Potentiometric Titration: A Precise Approach
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[1] The methodology involves titrating a solution of the weak acid with a strong base (e.g., NaOH) while continuously monitoring the solution's pH with a calibrated electrode. The pKa can be determined from the resulting titration curve at the half-equivalence point—the point at which half of the acid has been neutralized.[11] For sparingly soluble compounds, the use of a co-solvent (like methanol or ethanol) may be necessary, with subsequent extrapolation to determine the aqueous pKa.[3]
Protocol for pKa Determination by Potentiometric Titration
I. System Setup & Calibration:
-
Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).[11]
-
Prepare a standardized solution of a strong base titrant (e.g., 0.1 M NaOH), ensuring it is carbonate-free.
-
Prepare a solution of 3-Methoxy-2-naphthoic acid of known concentration (e.g., 1-10 mM) in a suitable solvent. If solubility in water is low, prepare the solution in a water/co-solvent mixture (e.g., 50:50 water:methanol).
II. Titration Procedure:
-
Place a known volume of the acid solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and the tip of the burette containing the NaOH titrant into the solution.
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).
-
After each addition, allow the pH reading to stabilize, then record the pH and the total volume of titrant added.
-
Continue this process until the pH has passed the equivalence point (identified by a sharp increase in pH) and begins to plateau in the basic region.
III. Data Analysis:
-
Plot the titration curve (pH vs. Volume of NaOH added).
-
Determine the equivalence point (Veq), which is the inflection point of the steepest part of the curve. This can be found visually or by calculating the first derivative of the curve (ΔpH/ΔV).
-
Determine the volume at the half-equivalence point (Veq/2).
-
Find the corresponding pH on the titration curve at the Veq/2 volume. This pH value is the pKa of the compound under the experimental conditions.
Workflow for pKa Determination
Caption: Workflow for Potentiometric pKa Determination.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
FTIR spectroscopy identifies the functional groups within a molecule by their characteristic vibrational frequencies.[12] For 3-Methoxy-2-naphthoic acid, the following absorption bands are expected:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3100-3000 | C-H stretch (sp²) | Aromatic Ring |
| ~2950-2850 | C-H stretch (sp³) | Methoxy (-OCH₃) |
| ~1710-1680 (strong) | C=O stretch | Carboxylic Acid |
| ~1600-1450 | C=C stretch | Aromatic Ring |
| ~1250 & ~1050 | C-O stretch | Aryl Ether (-O-CH₃) |
Insight: The most prominent and diagnostic peak will be the strong carbonyl (C=O) stretch of the carboxylic acid. The O-H stretch will be very broad, a hallmark of the hydrogen-bonded dimers characteristic of carboxylic acids in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum will reveal the number of distinct proton environments and their connectivity. Based on analogous structures like 1-methoxynaphthalene, the following signals can be predicted:[13][14]
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.0-13.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |
| ~7.2-8.2 | Multiplets | 6H | Aromatic Protons (Naphthalene ring) |
| ~3.9-4.1 | Singlet | 3H | Methoxy Protons (-OCH₃) |
Insight: The downfield signal above 12 ppm is characteristic of the acidic carboxylic proton. The six aromatic protons will appear as a complex series of multiplets. The sharp singlet around 4 ppm is the unambiguous signature of the methoxy group protons.
¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~168-175 | Carboxylic Carbon (-C OOH) |
| ~155-160 | Aromatic Carbon attached to -OCH₃ |
| ~110-140 | Other Aromatic Carbons (Naphthalene ring) |
| ~55-60 | Methoxy Carbon (-OC H₃) |
Insight: The carbon of the carbonyl group will be the most downfield signal. The carbon attached to the electron-donating methoxy group will also be significantly downfield, while the methoxy carbon itself will appear in the aliphatic region around 55-60 ppm.[15][16]
Conclusion
This guide has detailed the essential physical properties of 3-Methoxy-2-naphthoic acid and, crucially, the robust experimental methodologies required for their validation. For drug development professionals and researchers, understanding not just the data but the causality and integrity of the methods used to obtain it is paramount. By adhering to the detailed protocols for melting point, solubility, and pKa determination, laboratories can confidently generate the high-quality, reliable data necessary to advance their research and development objectives. The provided workflows and spectral predictions further serve as a practical framework for the complete chemical characterization of this important synthetic intermediate.
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